molecular formula C18H16Cl2N4O2 B2789188 5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide CAS No. 924178-88-1

5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No.: B2789188
CAS No.: 924178-88-1
M. Wt: 391.25
InChI Key: KWZQJIPPHITCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, oxo, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is to start with a suitable dihydroquinazoline derivative, which undergoes chlorination and subsequent reaction with propan-2-ylamine and pyridine-3-carboxylic acid chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve efficiency. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form corresponding oxo groups.

  • Reduction: : The oxo group in the quinazoline ring can be reduced to a hydroxyl group.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of dichloroquinazoline derivatives.

  • Reduction: : Formation of hydroxylated quinazoline derivatives.

  • Substitution: : Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological pathways and developing new therapeutic agents.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins. The binding interaction can modulate biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline derivatives: : These compounds share the quinazoline core but differ in their substituents and functional groups.

  • Pyridine derivatives: : Compounds containing the pyridine ring structure, which can have various substituents.

Uniqueness

5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide is unique due to its specific combination of chloro, oxo, and amide groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5,6-dichloro-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-10(2)24(18(26)11-7-13(19)16(20)21-8-11)9-15-22-14-6-4-3-5-12(14)17(25)23-15/h3-8,10H,9H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZQJIPPHITCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.